Tricaprylyl citrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

76414-35-2 |

|---|---|

Molecular Formula |

C30H56O7 |

Molecular Weight |

528.8 g/mol |

IUPAC Name |

trioctyl 2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C30H56O7/c1-4-7-10-13-16-19-22-35-27(31)25-30(34,29(33)37-24-21-18-15-12-9-6-3)26-28(32)36-23-20-17-14-11-8-5-2/h34H,4-26H2,1-3H3 |

InChI Key |

APVVRLGIFCYZHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCC)(C(=O)OCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of Tricaprylyl Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprylyl citrate, a triester of citric acid and caprylyl alcohol (1-octanol), is a versatile compound with applications in the cosmetic, pharmaceutical, and polymer industries. Its properties as an emollient, plasticizer, and solvent make it a valuable ingredient in a variety of formulations. This technical guide provides an in-depth overview of the synthesis of this compound, focusing on the core chemical processes, experimental protocols, and quantitative data derived from the synthesis of structurally similar citrate esters.

Core Synthesis Process: Fischer-Speier Esterification

The primary method for synthesizing this compound is the direct esterification of citric acid with caprylyl alcohol, a classic example of a Fischer-Speier esterification reaction. This process involves reacting the carboxylic acid groups of citric acid with the hydroxyl groups of caprylyl alcohol in the presence of an acid catalyst to form the corresponding ester and water.

The overall chemical reaction is as follows:

Citric Acid + 3 Caprylyl Alcohol ⇌ this compound + 3 Water

To drive the reversible reaction towards the formation of the product, the water generated during the reaction is typically removed, often through azeotropic distillation.

Quantitative Data Summary

While specific quantitative data for the synthesis of this compound is not extensively published, data from the synthesis of structurally analogous citrate esters, such as trioctyl citrate and tributyl citrate, provide valuable benchmarks. The following table summarizes typical reaction parameters and outcomes.

| Parameter | Value | Notes and References |

| Reactants | Citric Acid, Caprylyl Alcohol (1-Octanol) | The synthesis involves the esterification of the three carboxylic acid groups of citric acid with caprylyl alcohol. |

| Molar Ratio (Alcohol:Acid) | 3.1:1 to 4.5:1 | An excess of the alcohol is typically used to drive the reaction to completion. A patent for a similar process suggests a molar ratio of up to 3.4 moles of alcohol per mole of citric acid[1]. Another process for tributyl citrate uses a molar ratio of 1:4.5[2]. |

| Catalyst | p-Toluenesulfonic acid (PTSA), Sulfuric acid, Naphthalenesulfonic acid methylal | Acid catalysts are essential to achieve reasonable reaction rates[3][4][5]. A patent for trioctyl citrate synthesis utilizes naphthalenesulfonic acid methylal[6]. |

| Catalyst Concentration | 0.1% to 2.0% of total reactant weight | The amount of catalyst can influence reaction time and yield[6]. For other citrate esters, catalyst concentrations of 0.01% to 1.0% by weight have been reported[1]. |

| Reaction Temperature | 110°C to 140°C | The reaction is typically carried out at elevated temperatures to increase the reaction rate and facilitate water removal[1]. |

| Reaction Time | Approximately 4 hours | Reaction time can vary depending on the catalyst, temperature, and efficiency of water removal[6]. |

| Yield | 97.5% to 99.6% (for Trioctyl Citrate) | High yields are achievable with optimized reaction conditions. This data is based on the synthesis of trioctyl citrate, which is structurally very similar to this compound[6]. |

| Purity | >99.5% (for Trioctyl Citrate) | High purity can be achieved through a multi-step purification process[7]. |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on established methods for similar citrate esters.

Esterification Reaction

-

Reactor Setup: A reaction vessel equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a Dean-Stark apparatus for water removal is assembled.

-

Charging Reactants: Citric acid and caprylyl alcohol are charged into the reactor in a molar ratio of approximately 1:3.3 to 1:4.5. A water-immiscible solvent that forms an azeotrope with water, such as toluene or cyclohexane, can be added to facilitate water removal[1].

-

Catalyst Addition: The acid catalyst (e.g., p-toluenesulfonic acid, 0.1-2.0% by weight of the reactants) is added to the mixture[1][6].

-

Reaction: The mixture is heated to a temperature between 110°C and 140°C with continuous stirring[1]. The water produced during the esterification is collected in the Dean-Stark trap.

-

Monitoring: The reaction progress can be monitored by measuring the amount of water collected or by periodically analyzing the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected or the acid value stabilizes at a low level.

Purification of this compound

-

Catalyst Neutralization: After the reaction is complete, the mixture is cooled. The acidic catalyst is neutralized by washing the organic phase with an aqueous solution of a weak base, such as 5-15% sodium carbonate solution, until the aqueous layer is basic[8].

-

Washing: The organic phase is then washed several times with water to remove any remaining base, salts, and other water-soluble impurities.

-

Solvent and Excess Alcohol Removal: The organic phase is subjected to distillation to remove the azeotropic solvent and any unreacted caprylyl alcohol. This is often performed under reduced pressure to avoid thermal degradation of the product.

-

Decolorization (Optional): If the product is colored, it can be treated with activated carbon to remove color impurities.

-

Final Distillation/Filtration: A final vacuum distillation or filtration can be performed to obtain the high-purity this compound[7].

Visualizations

Chemical Reaction Pathway

Caption: Fischer Esterification of Citric Acid

Experimental Workflow

Caption: Experimental Workflow for this compound Synthesis

References

- 1. US20020111508A1 - Method for producing esters of citric acids - Google Patents [patents.google.com]

- 2. CN104478716A - Synthesis process of tributyl citrate plasticizer - Google Patents [patents.google.com]

- 3. Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101245008A - A kind of method of synthesizing trioctyl citrate - Google Patents [patents.google.com]

- 7. Trioctyl Citrate | Bouling Plasticizer [bouling-plasticizer.com]

- 8. benchchem.com [benchchem.com]

Chemical structure and properties of Tricaprylyl citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricaprylyl citrate, a triester of citric acid and caprylyl alcohol, is a versatile compound with significant applications in the cosmetic, pharmaceutical, and food industries. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. The information presented is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key procedures.

Chemical Structure and Identification

This compound, also known as trioctyl citrate, is chemically designated as trioctyl 2-hydroxypropane-1,2,3-tricarboxylate. It is formed through the esterification of one molecule of citric acid with three molecules of caprylyl alcohol (1-octanol).

Chemical Structure:

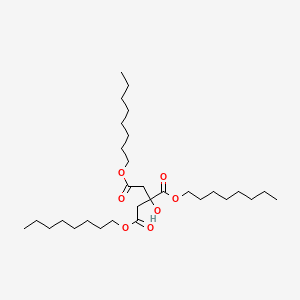

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | trioctyl 2-hydroxypropane-1,2,3-tricarboxylate[1] |

| Synonyms | Trioctyl citrate, Tri-n-octyl citrate, Bernel ester TCC[1] |

| CAS Number | 76414-35-2[1] |

| Molecular Formula | C₃₀H₅₆O₇[1] |

| Molecular Weight | 528.76 g/mol [2] |

Physicochemical Properties

This compound is a colorless, oily liquid at room temperature. It is characterized by its low volatility and good compatibility with a range of polymers.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | [2] |

| Solubility in Water | Insoluble | [2] |

| Stability | Stable under normal conditions; hydrolyzes under strong acid or alkali | |

| Primary Functions | Emollient, Skin Conditioning Agent, Plasticizer | [2] |

Note: Specific values for boiling point, melting point, and density are not consistently reported in publicly available literature and should be determined experimentally for specific applications.

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of citric acid with n-octanol (caprylyl alcohol). The reaction is typically catalyzed by an acid catalyst, and the removal of water drives the equilibrium towards the formation of the triester.

Experimental Protocol: Acid-Catalyzed Esterification[3]

This protocol is based on the methodology described in patent CN101245008A for the synthesis of trioctyl citrate.

Materials:

-

Citric acid (0.1 mol)

-

n-octanol (0.45 mol)

-

Toluene (10 ml, as a water-carrying agent)

-

Naphthalenesulfonic acid methylal (0.3 g, as a catalyst)

-

Sodium bicarbonate solution (5-10% w/v)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Activated Carbon

Equipment:

-

100 mL three-necked flask

-

Electromagnetic stirrer

-

Thermometer

-

Reflux condenser

-

Water separator (Dean-Stark apparatus)

-

Heating mantle

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Combine citric acid (0.1 mol), n-octanol (0.45 mol), and toluene (10 ml) in the three-necked flask equipped with a stirrer, thermometer, reflux condenser, and water separator.

-

Heat the mixture with stirring until the citric acid is completely dissolved.

-

Add the naphthalenesulfonic acid methylal catalyst (0.3 g) to the reaction mixture.

-

Heat the mixture to reflux and continue stirring. Water generated from the reaction will be collected in the water separator.

-

Monitor the reaction until no more water is collected in the separator (approximately 4 hours).

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Wash the filtrate with a 5-10% sodium bicarbonate solution in a separatory funnel until the aqueous layer is neutral.

-

Separate the organic phase and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Add activated carbon for decolorization and stir.

-

Filter the mixture to remove the activated carbon.

-

Remove the toluene and any excess n-octanol under reduced pressure using a rotary evaporator to obtain the final product, this compound.

Logical Workflow for this compound Synthesis:

Figure 2: Synthesis Workflow for this compound.

Analytical Methodologies

The analysis of this compound in various matrices, such as cosmetic formulations, typically involves chromatographic techniques to ensure its identity, purity, and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Hypothetical GC-MS Experimental Protocol:

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Final hold: 10 minutes at 300 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate or hexane).

-

Filter the solution through a 0.45 µm syringe filter into a GC vial.

-

Inject a 1 µL aliquot into the GC-MS system.

-

Logical Flow for GC-MS Analysis:

Figure 3: GC-MS Analysis Workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of this compound, particularly for its quantification in non-volatile matrices.

Hypothetical HPLC Experimental Protocol:

-

Instrumentation: HPLC system with a UV or an Evaporative Light Scattering Detector (ELSD).

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Gradient: Start with 70% acetonitrile, increase to 100% over 15 minutes, hold for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector:

-

UV: 210 nm (if chromophores are present or derivatization is used).

-

ELSD: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow 1.5 L/min.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the sample.

-

Dissolve in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or isopropanol).

-

Filter through a 0.45 µm syringe filter into an HPLC vial.

-

Inject a 10 µL aliquot into the HPLC system.

-

Applications

This compound is primarily utilized in the following sectors:

-

Cosmetics and Personal Care: It functions as an emollient and skin-conditioning agent in a wide range of products, including lotions, creams, and color cosmetics. Its ability to form a non-occlusive film on the skin helps to reduce water loss and maintain skin hydration.

-

Pharmaceuticals: It can be used as a non-toxic plasticizer for polymer coatings in oral dosage forms.

-

Food Industry: As a "green" plasticizer, it finds use in food packaging materials.[3]

Safety and Regulatory Information

This compound is generally considered to be a safe ingredient for its intended uses in cosmetics and personal care products. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of citric acid and its esters and concluded them to be safe under the current conditions of use in cosmetics.

Conclusion

This compound is a well-characterized compound with established applications, particularly in the cosmetics industry. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and foundational analytical methodologies. For specific applications, further optimization and validation of the provided experimental protocols are recommended to meet the requirements of researchers, scientists, and drug development professionals.

References

The In-Depth Mechanism of Tricaprylyl Citrate as a Skin Emollient: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emollients are fundamental components in dermatological and cosmetic formulations, designed to impart softness, smoothness, and hydration to the skin. Their primary role is to fortify the skin's barrier function, primarily residing in the stratum corneum. Tricaprylyl citrate, a triester of citric acid and caprylyl alcohol, is a non-occlusive emollient valued for its sensory characteristics and skin-conditioning properties. This technical guide elucidates the mechanism of action of this compound, detailing its physicochemical interactions with the stratum corneum. It provides an overview of the quantitative methods used to assess its efficacy and outlines the corresponding experimental protocols. Through a combination of detailed explanations, data representation, and process visualizations, this document serves as a comprehensive resource for professionals in skin science and formulation development.

Introduction: The Stratum Corneum and the Role of Emollients

The outermost layer of the epidermis, the stratum corneum (SC), is the principal barrier against excessive transepidermal water loss (TEWL) and the ingress of external aggressors.[1] This barrier is often conceptualized as a "bricks and mortar" model, where the "bricks" are the protein-rich, anucleated corneocytes, and the "mortar" is a complex, lamellar matrix of lipids.[1] This lipid matrix is predominantly composed of ceramides (~50%), cholesterol (~25%), and free fatty acids (~15%).[1] The integrity and composition of this lipid matrix are paramount for maintaining skin hydration and overall homeostasis.

Disruption of the SC barrier leads to increased TEWL, resulting in dry, flaky, and sometimes irritated skin. Emollients are lipophilic substances that help to repair and maintain the barrier function. They act primarily by forming a thin, protective film on the skin's surface and by integrating into the superficial layers of the SC.

This compound (C₃₀H₅₆O₇) is an ester that functions as a skin-conditioning agent and emollient.[2][3] Unlike heavy, occlusive emollients like petrolatum, this compound is favored for its lighter feel and good spreading properties, making it suitable for a wide range of cosmetic and dermatological products.[4]

Physicochemical Properties and Structure-Function Relationship

This compound is a relatively large, flexible molecule. Its structure, featuring a central citrate core with three C8 caprylyl chains, dictates its functional properties.

-

Ester Linkages: The ester groups provide polarity to the molecule, influencing its interaction with the lipids of the stratum corneum and its spreading characteristics.

-

Alkyl Chains: The three caprylyl (octyl) chains are non-polar and lipophilic, allowing the molecule to readily associate with the lipid components of the SC. The branched nature of the molecule contributes to its liquid state at room temperature and its relatively non-greasy feel compared to linear long-chain esters.

-

Molecular Weight: With a molecular weight of 528.76 g/mol , it is a substantive molecule that resides primarily on the surface and in the upper layers of the stratum corneum rather than deeply penetrating the skin.

The relationship between the chemical structure of an emollient and its key physical properties, which in turn determine its sensory profile and efficacy, is a critical aspect of formulation science.

Mechanism of Action

The primary mechanism of action for this compound as an emollient is biophysical, focusing on surface action and interaction with the upper layers of the stratum corneum.

-

Film Formation and Occlusion: Upon application, this compound spreads over the skin surface, forming a thin, semi-occlusive lipid film. This film increases the diffusion resistance for water, thereby reducing the rate of TEWL. While not as occlusive as petrolatum, this action helps to retain moisture within the SC, leading to increased hydration.[5]

-

Interstitial Filling: The molecule's size and flexibility allow it to fill the microscopic gaps and fissures between desquamating corneocytes at the surface of the SC. This creates a smoother surface topography, which is perceived as improved skin feel and softness. This "mortar" action also helps to restore the integrity of the barrier.

-

Lipid Intercalation: The lipophilic caprylyl chains can interact with and temporarily integrate into the lipid lamellae of the upper stratum corneum. This interaction can help to fluidize the lipid matrix, enhancing skin flexibility and softness without disrupting the fundamental barrier structure.[6]

Quantitative Data and Performance Evaluation

While specific, publicly available quantitative data for this compound is limited, its performance can be understood in the context of other cosmetic esters. The following tables present typical physicochemical and sensory data for emollients, providing a comparative framework.

Table 1: Physicochemical Properties of Comparative Emollients

| Property | Isopropyl Myristate | C12-15 Alkyl Benzoate | This compound | Octyldodecanol |

| Viscosity (mPa·s at 20°C) | ~5 | ~18 | Data not available | ~55 |

| Spreading Value (mm²/10 min) | High (>1000) | Medium-High (~800) | Data not available | Medium (~600) |

| Refractive Index | ~1.43 | ~1.48 | Data not available | ~1.45 |

| Polarity | Medium | High | Medium-High | Low |

Note: The data for comparative emollients are illustrative and sourced from typical values in cosmetic science literature. Specific values for this compound are not publicly available and would require direct measurement.

Table 2: Sensory Profile of Comparative Emollients (Scale 1-10)

| Attribute | Isopropyl Myristate | C12-15 Alkyl Benzoate | This compound | Octyldodecanol |

| Ease of Spreading | 9 | 8 | Data not available | 7 |

| Absorbency | 8 | 7 | Data not available | 6 |

| Greasiness | 4 | 3 | Data not available | 6 |

| Tackiness | 2 | 2 | Data not available | 3 |

| Softness (After-feel) | 7 | 8 | Data not available | 7 |

Note: Sensory data is highly dependent on the panel and protocol. The data presented is for illustrative comparative purposes.

Experimental Protocols

The evaluation of an emollient's efficacy involves a combination of in-vivo biophysical measurements and sensory analysis.

Protocol for In-Vivo Measurement of Skin Hydration and TEWL

Objective: To quantify the effect of this compound on stratum corneum hydration and transepidermal water loss.

Methodology:

-

Subject Recruitment: A panel of at least 20 healthy volunteers with self-perceived dry skin on their forearms is recruited. Subjects should refrain from using moisturizers on the test sites for at least 72 hours prior to the study.

-

Acclimatization: Subjects are acclimated in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for 30 minutes before any measurements are taken.

-

Baseline Measurements (T₀):

-

Define test areas (e.g., 2x2 cm) on the volar forearms.

-

Measure baseline skin hydration using a Corneometer® (Courage + Khazaka) or similar capacitance-based device. Record at least three measurements per site and average.

-

Measure baseline TEWL using a Tewameter® (Courage + Khazaka) or a similar open-chamber evaporimeter. The probe is held on the skin until a stable reading is obtained. Record the average of three measurements.

-

-

Product Application:

-

Apply a standardized amount (e.g., 2 mg/cm²) of this compound to the designated test sites.

-

One site should be left untreated as a negative control. Another site can be treated with a known standard (e.g., glycerin solution) as a positive control.

-

-

Post-Application Measurements: Repeat hydration and TEWL measurements at specified time points (e.g., T₁, T₂, T₄, T₈ hours) after product application, following the same acclimatization and measurement procedures.

-

Data Analysis: Calculate the mean percentage change from baseline for both skin hydration and TEWL for each test site at each time point. Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of the changes compared to baseline and the control sites.

Protocol for In-Vitro Spreading Value Determination

Objective: To determine the spreading characteristics of this compound on a standardized substrate mimicking skin.

Methodology:

-

Substrate Preparation: Use a synthetic skin substrate, such as Vitro-Skin®, which mimics the surface topography and wettability of human skin. Hydrate the substrate in a humidity chamber for 24 hours prior to use.

-

Sample Application: Place the hydrated substrate on a flat, level surface. Using a micropipette, dispense a precise volume (e.g., 10 µL) of this compound onto the center of the substrate.

-

Image Capture: Immediately start a timer. Capture high-resolution digital images of the spreading drop at fixed intervals (e.g., 1, 5, and 10 minutes). A camera mounted vertically above the substrate is required.

-

Area Measurement: Use image analysis software (e.g., ImageJ) to measure the surface area (in mm²) covered by the emollient at each time point.

-

Data Reporting: The spreading value is reported as the area covered at the 10-minute mark. The experiment should be repeated at least three times to ensure reproducibility.

Conclusion

This compound functions as an effective skin emollient through a primarily physical mechanism. It forms a breathable barrier that reduces transepidermal water loss, while simultaneously smoothing the skin's surface by filling interstitial spaces between corneocytes. Its unique ester structure provides a desirable sensory profile, balancing emollience with a non-greasy feel. The efficacy of this and other emollients can be rigorously quantified through standardized biophysical and sensory testing protocols. For formulation scientists and drug development professionals, understanding these mechanisms and evaluation methods is crucial for creating effective and aesthetically pleasing topical products that successfully support skin barrier health.

References

Tricaprylyl citrate CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tricaprylyl citrate, a triester of citric acid and caprylyl alcohol. It details its chemical identity, physicochemical properties, relevant experimental protocols, and its role as a medium-chain triglyceride in various biological signaling pathways. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields.

Chemical Identification and Nomenclature

This compound is a distinct chemical entity with the following identifiers:

-

IUPAC Name: trioctyl 2-hydroxypropane-1,2,3-tricarboxylate[[“]]

-

Synonyms: Trioctyl citrate, 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trioctyl ester[[“]]

-

CAS Number: Multiple CAS numbers are associated with this compound, with 76414-35-2, 125643-43-8, and 16502-99-1 being prominent.[[“]]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, analytical method development, and understanding its behavior in various systems.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₆O₇ | [[“]] |

| Molecular Weight | 528.76 g/mol | PubChem |

| Appearance | Colorless liquid | - |

| Solubility | Insoluble in water | - |

| LogP (Octanol-Water Partition Coefficient) | 9.2 (Predicted) | PubChem |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

Experimental Protocols

Synthesis of this compound (Trioctyl Citrate)

The following protocol is adapted from a patented method for the synthesis of trioctyl citrate.[2] This esterification reaction utilizes citric acid and n-octanol as reactants with a suitable catalyst.

Materials:

-

Citric acid (0.1 mol)

-

n-Octanol (0.45 mol)

-

Toluene (10 ml, as a water-carrying agent)

-

Naphthalenesulfonic acid methylal (0.3 g, as a catalyst)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Activated carbon

Equipment:

-

100 mL three-necked flask

-

Electromagnetic stirrer

-

Thermometer

-

Reflux condenser

-

Water separator (Dean-Stark apparatus)

-

Filtration apparatus

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To the three-necked flask, add 0.1 mol of citric acid, 0.45 mol of n-octanol, and 10 ml of toluene.

-

Begin heating and stirring the mixture.

-

Once the citric acid has completely dissolved, add 0.3 g of naphthalenesulfonic acid methylal to the flask.

-

Increase the temperature to initiate reflux and continue stirring. The water generated during the reaction will be collected in the water separator.

-

Monitor the reaction until no more water is collected in the separator (approximately 4 hours). The conversion rate can be monitored by measuring the acid value of the reaction mixture according to standard methods (e.g., GB/T1668-1995).[2]

-

After the reaction is complete, cool the mixture and filter to remove the catalyst. The catalyst can be recovered for reuse.

-

The filtrate is then subjected to reduced pressure distillation to recover the excess n-octanol.

-

Cool the remaining crude product to room temperature.

-

Wash the crude product with 30 ml of 5% NaHCO₃ solution in a separatory funnel until the aqueous layer is neutral.

-

Separate the upper organic phase and dry it over anhydrous MgSO₄.

-

Filter to remove the drying agent.

-

Decolorize the product using activated carbon to obtain a nearly colorless and transparent trioctyl citrate.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

An established HPLC method for a similar citrate ester, tributyl citrate, can be adapted for the quantitative analysis of this compound.[3] This reverse-phase HPLC method provides a robust framework for purity assessment and quantification in various formulations.

Instrumentation and Columns:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Reverse-phase C18 column (e.g., Newcrom R1 or equivalent).

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid can be added to adjust the pH. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[3] The exact ratio of MeCN to water should be optimized to achieve adequate separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of working standards by diluting the stock solution.

-

Sample Solution: Dissolve the sample containing this compound in the mobile phase or a suitable solvent to achieve a concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm filter before injection.

Analysis:

-

Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Role in Biological Signaling Pathways

This compound, as a medium-chain triglyceride (MCT), is metabolized into medium-chain fatty acids (MCFAs) which are involved in various cellular signaling pathways. These pathways are critical in metabolism, inflammation, and cellular energy homeostasis.

PI3K/AKT and AMPK Signaling Pathways in Metabolism

MCTs have been shown to enhance mitochondrial biogenesis and metabolism, which is partly mediated through the activation of the PI3K/AKT and AMPK signaling pathways.[4] These pathways are central to glucose and lipid metabolism.

Caption: Activation of PI3K/AKT and AMPK pathways by MCTs.

Modulation of Inflammatory and Metabolic Signaling

MCTs can influence inflammatory responses and metabolic regulation through various signaling cascades. They have been shown to attenuate inflammatory pathways and modulate hormone secretion related to metabolism.

Caption: Modulation of inflammatory and metabolic pathways by MCTs.

Applications in Drug Development

This compound serves as a versatile excipient in pharmaceutical formulations. Its primary functions include:

-

Emollient and Skin Conditioning Agent: In topical and transdermal formulations, it enhances skin feel and hydration.

-

Solvent and Vehicle: Due to its lipophilic nature, it can be used to dissolve or suspend poorly water-soluble active pharmaceutical ingredients (APIs), potentially enhancing their bioavailability.

-

Plasticizer: In the manufacturing of certain dosage forms, it can improve the flexibility and durability of coatings and films.

-

Component of Drug Delivery Systems: As an MCT, it is a suitable component for lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and lipid nanoparticles. These systems can improve the solubility, stability, and absorption of APIs.

References

- 1. consensus.app [consensus.app]

- 2. CN101245008A - A kind of method of synthesizing trioctyl citrate - Google Patents [patents.google.com]

- 3. Separation of Tributyl citrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Medium Chain Triglycerides enhances exercise endurance through the increased mitochondrial biogenesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Tricaprylyl Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of Tricaprylyl citrate. The information is curated for professionals in research, scientific, and drug development fields, presenting data in a structured and accessible format. This guide includes detailed experimental protocols and mandatory visualizations to facilitate a deeper understanding of this compound.

Physicochemical Data of this compound

This compound is a triester of citric acid and caprylyl alcohol. It is primarily used in the cosmetics industry as an emollient and skin conditioning agent. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 528.76 g/mol | [1] |

| Molecular Formula | C₃₀H₅₆O₇ | [1] |

| CAS Number | 16502-99-1 | [1] |

| Appearance | Colorless liquid | [1] |

| Solubility | Insoluble in water | [1] |

| Stability | Stable under normal conditions; easily hydrolyzed under strong acid or alkali conditions. | [1] |

Experimental Protocols

Determination of Molecular Weight

The molecular weight of this compound can be determined using standard analytical techniques such as mass spectrometry and size-exclusion chromatography.

1. Mass Spectrometry Protocol (General Method for Large Esters)

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source is suitable for this analysis.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a compatible organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Mass Spectrometry Analysis:

-

Set the ESI source to positive ion mode.

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire mass spectra over a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 100-1000.

-

The molecular weight is determined from the m/z of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

-

2. Size-Exclusion Chromatography (SEC) Protocol (General Method)

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) or a light scattering detector and a size-exclusion column suitable for the analysis of organic-soluble molecules.

-

Column Selection: Choose a column with a pore size appropriate for the molecular weight range of this compound (around 500 Da). A column with a 100 Å pore size is a common choice for this range.

-

Mobile Phase: A solvent in which this compound is soluble and that is compatible with the column packing material, such as tetrahydrofuran (THF) or chloroform.

-

Calibration:

-

Prepare a series of molecular weight standards (e.g., polystyrene or polyethylene glycol standards) with known molecular weights that bracket the expected molecular weight of this compound.

-

Inject each standard and record its retention time.

-

Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

-

-

Sample Analysis:

-

Dissolve a known concentration of this compound in the mobile phase.

-

Inject the sample onto the SEC column.

-

Determine the retention time of the this compound peak.

-

Calculate the molecular weight of this compound using the calibration curve.

-

Synthesis of this compound

This compound is synthesized via the esterification of citric acid with caprylyl alcohol (1-octanol).

-

Reaction: Citric Acid + 3 Caprylyl Alcohol → this compound + 3 H₂O

-

Procedure:

-

Combine citric acid and a molar excess of caprylyl alcohol in a reaction flask.

-

Add an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.

-

Heat the mixture under reflux, typically at a temperature between 120-180°C.

-

Continuously remove the water produced during the reaction using a Dean-Stark apparatus to drive the equilibrium towards the product side.

-

Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a predetermined level.

-

After completion, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water to remove any remaining catalyst and unreacted citric acid.

-

Remove the excess caprylyl alcohol and any residual water by vacuum distillation.

-

The final product is purified to yield this compound.

-

Visualizations

Synthesis of this compound

Caption: Synthesis pathway of this compound via esterification.

Potential Biological Pathway of this compound via Hydrolysis

While this compound itself does not have a known direct signaling pathway, it can be hydrolyzed into citric acid and caprylic acid. Caprylic acid is known to possess several biological activities. The following diagram illustrates this logical relationship.

Caption: Potential downstream biological effects of this compound.

References

A Technical Guide to the Synthesis of Citrate Esters from Citric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the primary methodologies for the synthesis of citrate esters, crucial compounds in the pharmaceutical, polymer, and food industries. We provide a comparative analysis of key techniques, including detailed experimental protocols, quantitative data, and logical workflows to aid in the selection and implementation of the most suitable synthesis route.

Introduction to Citrate Esters

Citrate esters, derived from the versatile and biocompatible citric acid, are a class of compounds with significant industrial applications. They are widely utilized as non-toxic plasticizers in medical devices and food packaging, as emollients in cosmetics, and as specialized solvents and intermediates in chemical synthesis. The tri-functional nature of citric acid allows for the formation of mono-, di-, and triesters, with the physical and chemical properties of the resulting ester being highly dependent on the nature of the alcohol used in the synthesis. This guide focuses on the core synthetic routes from citric acid: Fischer-Speier Esterification, synthesis via acid chlorides and anhydrides, and enzymatic synthesis.

Method 1: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for producing citrate esters. It involves the acid-catalyzed reaction between citric acid and an excess of an alcohol. The reaction is reversible, and to drive the equilibrium towards the product side, water is typically removed as it is formed, often by azeotropic distillation.

Experimental Protocol: Synthesis of Tributyl Citrate (TBC)

This protocol is a representative example of Fischer esterification for the synthesis of a triester.

1. Materials:

-

Citric Acid (anhydrous): 1 mole

-

n-butanol: 4.5 moles (excess)

-

p-Toluenesulfonic acid (PTSA) or Sulfuric Acid: 0.02 moles (catalyst)

-

Toluene or Hexane (for azeotropic water removal)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

2. Procedure:

-

A round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

-

Citric acid, n-butanol, the acid catalyst, and the azeotropic solvent are added to the flask.

-

The mixture is heated to reflux (typically 120-150°C) with vigorous stirring.[1]

-

The reaction progress is monitored by collecting the water in the Dean-Stark trap. The reaction is considered complete when water is no longer being formed.

-

After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

-

The organic layer is washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The washed organic layer is dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration.

-

Excess n-butanol and the azeotropic solvent are removed by distillation under reduced pressure.

-

The final product, tributyl citrate, is obtained as a colorless to pale yellow oil and can be further purified by vacuum distillation if required.

Quantitative Data for Fischer Esterification

The following table summarizes typical reaction conditions and outcomes for the synthesis of common citrate esters via Fischer esterification.

| Citrate Ester | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield/Conversion (%) |

| Tributyl Citrate | n-butanol | p-Toluenesulfonic acid | 1:4 | 120 | 4 | 96.3% (Conversion)[1] |

| Triethyl Citrate | Ethanol | [HSO3-pmim]CH3-ph-SO3 (Ionic Liquid) | 1:6 | 80-120 | 8 | 94.5% (Yield)[2] |

| Tributyl Citrate | n-butanol | SO₄²⁻/ZrO₂–TiO₂ | 1:5 | 120 | - | 95.1% (Conversion) |

| Tri(2-propylheptyl) Citrate | 2-propylheptanol | p-Toluenesulfonic acid | 1:3.7 | ≤ 140 | - | >99.5% (Yield)[1] |

Logical Workflow for Fischer Esterification

Caption: General workflow for the synthesis of citrate esters via Fischer esterification.

Method 2: Synthesis via Acid Anhydride Intermediate

This method involves the conversion of citric acid into a more reactive intermediate, citric anhydride, which then readily reacts with an alcohol to form the ester. This route can be advantageous under certain conditions as it avoids the use of strong acid catalysts and the production of water as a byproduct in the final esterification step.

Experimental Protocol: Synthesis of Citrate Ester via Citric Anhydride

This protocol is a two-step process, starting with the formation of citric anhydride.

Step 1: Preparation of Citric Anhydride

-

Materials:

-

Anhydrous Citric Acid: 1 mole

-

Acetic Anhydride or other organic acid anhydride: 1-3 moles

-

Hexane or other non-polar solvent

-

-

Procedure:

-

Anhydrous citric acid and the organic acid anhydride are charged into a reaction vessel equipped with a stirrer and a condenser.

-

The mixture is heated to 40-110°C and allowed to react for 15-120 minutes.[3]

-

After the reaction, the mixture is cooled.

-

A non-polar solvent like hexane is added to precipitate the citric anhydride.[3]

-

The mixture is allowed to stand for 2-10 hours to complete crystallization.[3]

-

The crystalline citric anhydride is collected by filtration, washed with the same solvent, and dried.

-

Step 2: Esterification of Citric Anhydride

-

Materials:

-

Citric Anhydride: 1 mole

-

Alcohol (e.g., ethanol, butanol): 3 moles

-

Pyridine (optional, as a catalyst and acid scavenger)

-

-

Procedure:

-

Citric anhydride is dissolved in a suitable solvent, or in an excess of the alcohol reactant.

-

The alcohol is added to the reaction mixture. Pyridine can be added if desired.

-

The reaction is typically carried out at a moderate temperature (e.g., 60-80°C) and stirred until the reaction is complete (monitored by techniques like TLC or GC).

-

The work-up procedure is simpler than for Fischer esterification. The solvent and any excess alcohol are removed under reduced pressure.

-

If pyridine is used, an acidic wash may be necessary to remove it.

-

The resulting citrate ester is then purified, typically by vacuum distillation.

-

Quantitative Data for Anhydride-based Synthesis

Quantitative data for this specific two-step synthesis is less commonly reported in comparative tables. The yield for the preparation of citric anhydride itself is reported to be in the range of 78%.[3] The subsequent esterification reaction with an alcohol is generally high-yielding due to the high reactivity of the anhydride.

| Step | Reactants | Temperature (°C) | Time | Yield (%) |

| 1. Anhydride Formation | Citric Acid, Butyric Anhydride | 100 | 100 min | 78 |

| 2. Esterification | Citric Anhydride, Alcohol | 60-80 | Varies | High (typically >90%) |

Logical Workflow for Anhydride-based Synthesis

Caption: Two-step workflow for citrate ester synthesis via a citric anhydride intermediate.

Method 3: Enzymatic Synthesis

Enzymatic synthesis of citrate esters represents a green chemistry approach, utilizing lipases as biocatalysts. These reactions are highly selective, operate under mild conditions (lower temperature and neutral pH), and minimize the formation of byproducts. Immobilized enzymes are often used to facilitate catalyst recovery and reuse.

Experimental Protocol: Enzymatic Synthesis of a Citrate Ester

This protocol is based on the use of immobilized Candida antarctica Lipase B (CALB), a commonly used and efficient lipase for esterification.

1. Materials:

-

Citric Acid: 1 mole

-

Alcohol (e.g., Butanol, Ethanol): 2-5 moles

-

Immobilized Candida antarctica Lipase B (e.g., Novozym® 435): 5-10% by weight of substrates

-

Molecular Sieves (3Å)

-

Organic Solvent (e.g., Toluene) or solvent-free conditions

2. Procedure:

-

Citric acid, the alcohol, and the organic solvent (if used) are added to a temperature-controlled reaction vessel with magnetic stirring.

-

Molecular sieves are added to the mixture to remove the water produced during the reaction, which is crucial for driving the equilibrium towards ester formation.

-

The mixture is brought to the desired reaction temperature (typically 40-60°C).

-

The immobilized lipase is added to start the reaction.

-

The reaction is allowed to proceed for 24-48 hours with continuous stirring. Progress can be monitored by GC or HPLC.

-

Upon completion, the immobilized enzyme and molecular sieves are removed by simple filtration. The enzyme can be washed and stored for reuse.

-

The solvent and excess alcohol are removed from the filtrate by vacuum distillation.

-

The resulting citrate ester can be used as is or further purified if necessary.

Quantitative Data for Enzymatic Synthesis

The following table presents typical parameters and outcomes for the enzymatic synthesis of citrate esters.

| Parameter | Value/Range |

| Enzyme | Immobilized Candida antarctica Lipase B (Novozym® 435) |

| Substrates | Citric Acid, Alcohol (e.g., Butanol) |

| Molar Ratio (Alcohol:Acid) | 2:1 to 5:1 |

| Enzyme Load | 5-10% (w/w of substrates)[4][5] |

| Temperature | 40-60°C[4] |

| Reaction Time | 24-48 hours[4][5] |

| Solvent | Toluene or solvent-free |

| Water Removal | Molecular sieves (3Å) or vacuum[4] |

| Expected Conversion of Citric Acid | 70-98%[4] |

| Purity of Product | >98% after purification[4] |

Experimental Workflow for Enzymatic Synthesis

References

The Functional Role of Tricaprylyl Citrate in Cosmetic Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricaprylyl citrate, a triester of citric acid and caprylyl alcohol, is a versatile emollient and skin-conditioning agent with a growing presence in cosmetic and dermatological formulations. This technical guide delves into the core functional roles of this compound, providing a comprehensive overview of its physicochemical properties, mechanism of action as a skin conditioning agent, and its application in enhancing formulation aesthetics and stability. Detailed experimental protocols for evaluating its performance attributes, including emollience, impact on skin barrier function, and sensory profile, are presented. This guide aims to equip researchers and formulation scientists with the foundational knowledge required to effectively utilize this compound in the development of advanced skincare and cosmetic products.

Introduction

In the landscape of cosmetic science, the selection of emollients is a critical determinant of a product's efficacy, safety, and sensory appeal. This compound has emerged as a noteworthy ingredient due to its favorable combination of functional properties. It is primarily recognized for its ability to soften and smooth the skin, contributing to a desirable skin feel in a variety of formulations, from lotions and creams to color cosmetics.[1] Beyond its primary role as an emollient, it also contributes to the overall texture and spreadability of a product. This guide will provide a detailed examination of the scientific principles and practical considerations for incorporating this compound into cosmetic formulations.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its effective use in formulation development. As a triester, its molecular structure imparts specific characteristics that influence its behavior in cosmetic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| INCI Name | This compound |

| Chemical Name | Trioctyl 2-hydroxypropane-1,2,3-tricarboxylate |

| CAS Number | 16502-99-1 |

| Molecular Formula | C₃₀H₅₆O₇ |

| Molecular Weight | 528.76 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Insoluble in water |

| Typical Use Level | Up to 27% in leave-on formulations[1] |

Note: Specific values for viscosity, refractive index, and spreading value are dependent on the manufacturer and specific grade of the material. Formulators should refer to supplier-specific technical data sheets for precise information.

Functional Roles in Cosmetic Science

The primary functions of this compound in cosmetic formulations are as an emollient and a skin-conditioning agent. These roles are intrinsically linked to its chemical structure and its interaction with the skin's surface.

Emollience and Skin Conditioning

As an emollient, this compound helps to maintain the soft, smooth, and pliable appearance of the skin. It achieves this by forming a thin, non-occlusive film on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration. This film-forming ability also contributes to a smoother skin texture by filling in the spaces between desquamating corneocytes.

The mechanism of action for emollients like this compound is primarily physical. By residing on the stratum corneum, it helps to reinforce the skin's natural lipid barrier, which can be compromised by environmental stressors and cleansing.

Formulation Aesthetics and Stability

This compound is valued for its contribution to the sensory profile of cosmetic products. It can impart a light, non-greasy feel and improve the spreadability of creams and lotions, leading to a more elegant and user-friendly product. Its solubility in many common cosmetic oils and esters makes it a versatile ingredient in a wide range of formulations.

Experimental Protocols for Performance Evaluation

To substantiate the functional claims of this compound, a series of standardized experimental protocols are employed in the cosmetic industry. These tests provide quantitative and qualitative data on its performance.

Evaluation of Emollience

The emollient properties of this compound can be assessed through both instrumental and sensory methods.

-

Objective: To quantify the effect of a formulation containing this compound on skin hydration and transepidermal water loss (TEWL).

-

Methodology:

-

Panelist Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.

-

Acclimatization: Panelists are acclimatized in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 30 minutes before measurements.

-

Baseline Measurements: Baseline skin hydration is measured using a Corneometer® and TEWL is measured using a Tewameter® on designated test sites on the forearms.

-

Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied to the designated test area. A control area is left untreated or treated with a base formulation without this compound.

-

Post-application Measurements: Skin hydration and TEWL measurements are repeated at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.

-

Data Analysis: Statistical analysis is performed to compare the changes in skin hydration and TEWL between the treated and control sites over time.

-

-

Objective: To evaluate the sensory characteristics of a formulation containing this compound.

-

Methodology:

-

Panelist Training: A panel of trained sensory assessors is used. They are trained to identify and quantify specific sensory attributes of cosmetic products (e.g., spreadability, absorbency, greasiness, silkiness).

-

Sample Preparation: Standardized samples of the test formulation and a control are prepared in coded, identical containers.

-

Evaluation Protocol: Panelists apply a standardized amount of each product to a designated area of their skin (e.g., forearm). They then evaluate the predefined sensory attributes at different time points (e.g., during application, 1 minute after, and 10 minutes after).

-

Data Collection: Panelists record their evaluations on a standardized scoresheet, often using a line scale or a category scale.

-

Data Analysis: The data is statistically analyzed to determine if there are significant differences in the sensory profiles of the test and control formulations.

-

Formulation Stability Testing

-

Objective: To assess the physical and chemical stability of a cosmetic formulation containing this compound under various conditions.

-

Methodology:

-

Sample Preparation: Prepare multiple samples of the final formulation in the intended packaging.

-

Storage Conditions: Store the samples under a variety of conditions, including:

-

Accelerated Stability: Elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.

-

Real-Time Stability: Room temperature (e.g., 25°C) for the intended shelf life of the product.

-

Freeze-Thaw Cycling: Cycling between freezing and thawing temperatures (e.g., -10°C to 25°C) for several cycles.

-

Light Exposure: Exposure to UV and visible light to assess photosensitivity.

-

-

Evaluation Parameters: At specified intervals, evaluate the samples for changes in:

-

Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.

-

Chemical Properties: Degradation of active ingredients (if applicable).

-

Microbiological Stability: Test for microbial growth.

-

-

Data Analysis: Compare the results of the stored samples to a control sample stored at room temperature. Any significant changes may indicate instability.

-

Safety and Regulatory Status

This compound is generally considered safe for use in cosmetic products. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of citric acid and its esters, including this compound, and concluded that they are safe as used in cosmetics. It is important for formulators to adhere to regional regulations and good manufacturing practices.

Conclusion

This compound is a multifunctional ingredient that serves as an effective emollient and skin-conditioning agent in a wide array of cosmetic formulations. Its ability to improve skin feel, enhance spreadability, and contribute to a non-greasy aesthetic makes it a valuable tool for cosmetic scientists. The experimental protocols outlined in this guide provide a framework for the quantitative and qualitative assessment of its performance, enabling formulators to develop innovative and efficacious products that meet consumer expectations. Further research into its specific interactions within complex cosmetic systems will continue to expand its application and solidify its role in modern cosmetic science.

References

Determining the origin of Tricaprylyl citrate: synthetic vs. plant-based

An In-depth Analysis of Synthetic vs. Plant-Based Sourcing for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the origin of Tricaprylyl citrate, a common emollient and skin-conditioning agent in cosmetics and pharmaceutical formulations.[1][2][3] The distinction between plant-based and synthetic (petrochemical) origins is critical for formulation claims, regulatory compliance, and meeting consumer demand for naturally derived ingredients. This document details the underlying chemical pathways and presents robust analytical methodologies for definitive source verification.

Synthesis and Precursor Origins of this compound

This compound is the tri-ester formed from the reaction of one molecule of citric acid with three molecules of caprylyl alcohol (1-octanol).[4][5] The origin of the final product is entirely dependent on the sources of these two precursors.

-

Citric Acid (C₆H₈O₇): The overwhelming majority of commercial citric acid is produced via microbial fermentation of carbohydrate feedstocks.[6][7] Strains of the fungus Aspergillus niger are fed inexpensive sugar sources—such as molasses or corn starch—to efficiently produce citric acid.[8][9][10] While naturally present in citrus fruits, this extraction method is not economically viable for industrial-scale production.[7] Therefore, for the purpose of origin analysis, citric acid is considered a plant-derived ingredient, produced through a biotechnological process.

-

Caprylyl Alcohol (C₈H₁₈O): Caprylyl alcohol, also known as 1-octanol, has two primary manufacturing routes, leading to a critical divergence in the origin of this compound:

-

Plant-Based (Oleochemical) Route: Caprylic acid is sourced from natural fats and oils, predominantly coconut or palm kernel oil. This fatty acid is then reduced to form caprylyl alcohol. This route yields a fully plant-derived alcohol.[11]

-

Synthetic (Petrochemical) Route: Ethylene, derived from petroleum or natural gas, is used in the Ziegler process to build linear alpha-olefins, which are subsequently converted to alcohols. This route yields a synthetic, fossil fuel-derived alcohol.[11][12]

-

The ambiguity of the final product's origin stems directly from the sourcing of the caprylyl alcohol moiety. A manufacturer can produce this compound that is either fully plant-derived or a hybrid of plant-derived (citric acid) and synthetic (caprylyl alcohol) components.

Diagram 1: Sourcing Pathways for this compound Precursors

Caption: Sourcing pathways for this compound precursors.

Analytical Framework for Origin Determination

The definitive method for distinguishing between plant-based and petrochemical-derived organic molecules is Isotope Analysis . This technique measures the ratios of specific isotopes of carbon.

-

Radiocarbon (¹⁴C) Analysis: This is the primary method for a "plant-based vs. synthetic" determination.[13] Living organisms, like plants, incorporate carbon from the atmosphere, which has a known, constant level of the radioactive isotope ¹⁴C.[14][15] After the organism dies, the ¹⁴C decays with a half-life of approximately 5,730 years.[16][17] In contrast, fossil fuels (petroleum, natural gas) are millions of years old, meaning any ¹⁴C they once contained has completely decayed.[14] Therefore:

-

Plant-based materials contain ¹⁴C.

-

Petrochemical-derived materials are ¹⁴C-free.

-

-

Stable Isotope Ratio (¹³C/¹²C) Analysis: This method provides a secondary layer of information. The ratio of stable isotopes ¹³C to ¹²C (expressed as δ¹³C) varies depending on the carbon fixation pathway used by plants (e.g., C3 vs. C4 photosynthesis).[18] This can help identify the type of plant feedstock used for the precursors.[19] For example, corn and sugarcane (C4 plants) have different δ¹³C values than sugar beets or coconut (C3 plants).[18][20]

Diagram 2: Analytical Workflow for Origin Determination

Caption: Analytical workflow for origin determination.

Experimental Protocols

The following are detailed protocols for the isotopic analysis of this compound.

This protocol determines the percentage of modern carbon (pMC), directly correlating to the plant-based content.

-

Sample Preparation & Combustion:

-

Weigh approximately 1-5 mg of the purified this compound sample into a pre-combusted quartz tube.

-

Add an excess of copper (II) oxide (CuO) as an oxidant and a piece of silver foil to remove sulfur and halogens.

-

Evacuate the tube to a high vacuum (<10⁻³ mbar) and seal it with a torch.

-

Combust the sealed tube in a muffle furnace at 850-900°C for 4-6 hours to convert all organic carbon into carbon dioxide (CO₂).

-

-

CO₂ Purification and Graphitization:

-

Cryogenically purify the resulting CO₂ gas by passing it through a series of cold traps to remove water and other non-condensable gases.

-

Quantify the purified CO₂.

-

Reduce the CO₂ to elemental carbon (graphite) in the presence of a metal catalyst (typically iron or cobalt) and hydrogen gas at 600-650°C.[21] The reaction is: CO₂ + 2H₂ → C (graphite) + 2H₂O.

-

-

AMS Measurement:

-

Press the resulting graphite-catalyst mixture into an aluminum target holder.

-

Load the target into the ion source of the AMS system.[22]

-

Bombard the target with a beam of cesium ions (Cs⁺) to produce negatively charged carbon ions (C⁻).

-

Inject the C⁻ ions into the particle accelerator. The high potential (Mega-Volts) in the accelerator's terminal breaks apart molecular isobars (e.g., ¹³CH⁻) that would interfere with the ¹⁴C measurement.[23]

-

Use a series of magnets and electrostatic analyzers to separate the ion beam by mass, isolating ¹²C, ¹³C, and ¹⁴C.[22]

-

Measure the currents of the stable isotopes (¹²C, ¹³C) in Faraday cups and count the individual ¹⁴C ions in a detector.[23]

-

-

Data Calculation and Normalization:

-

Calculate the ¹⁴C/¹²C ratio of the sample.

-

Normalize this ratio against measurements of modern (e.g., Oxalic Acid I/II) and background (¹⁴C-free, e.g., coal) standards run in the same batch.[24]

-

Correct for isotopic fractionation using the simultaneously measured δ¹³C value.

-

Express the final result as percent Modern Carbon (pMC).

-

This protocol determines the stable carbon isotope ratio, providing information on the plant feedstock type.

-

Sample Preparation:

-

Weigh 0.1-0.5 mg of the this compound sample into a tin capsule.

-

Seal the capsule to exclude atmospheric contamination.

-

-

Combustion and Gas Chromatography:

-

Introduce the sealed capsule into an elemental analyzer (EA) coupled to the IRMS.

-

The sample is combusted at high temperature (~1000°C) in the presence of oxygen, converting the organic carbon to CO₂.

-

The resulting gases pass through a reduction column (to reduce NOx to N₂) and a water trap.

-

A gas chromatography column separates the CO₂ from other gases.

-

-

IRMS Measurement:

-

Introduce the purified CO₂ into the ion source of the mass spectrometer.

-

Ionize the CO₂ and accelerate the resulting ions into a magnetic field, which separates the ion beams based on their mass-to-charge ratio (m/z 44 for ¹²C¹⁶O₂, m/z 45 for ¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O, and m/z 46 for ¹²C¹⁸O¹⁶O).[25]

-

Measure the ion beam intensities simultaneously on a triple-collector array.[26]

-

-

Data Calculation and Normalization:

-

Calculate the ¹³C/¹²C ratio of the sample.

-

Express this ratio as a delta (δ) value in parts per thousand (per mil, ‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.[18][26] The formula is: δ¹³C (‰) = [ (R_sample / R_standard) - 1 ] × 1000, where R is the ¹³C/¹²C ratio.

-

Normalize the results using well-characterized international standards (e.g., NBS 22, USGS24) run within the same analytical sequence.[20]

-

Data Presentation and Interpretation

The origin of this compound can be determined by comparing the analytical results to the expected values for its precursors.

Table 1: Typical Isotopic Signatures of Precursor Carbon Sources

| Carbon Source | Origin Type | Photosynthesis Pathway | Expected ¹⁴C (pMC) | Expected δ¹³C (‰ vs. VPDB) |

|---|---|---|---|---|

| Petrochemicals (Ethylene) | Synthetic | N/A (Fossil) | 0 | -25 to -35 |

| Corn, Sugarcane | Plant-Based | C4 | ~100 | -10 to -14 |

| Coconut, Palm, Sugar Beet | Plant-Based | C3 | ~100 | -24 to -30 |

The final isotopic signature of this compound (C₃₀H₅₆O₇) is a weighted average of the carbon from its precursors: 6 carbons from citric acid and 24 carbons (3 x 8) from caprylyl alcohol.

-

% Carbon from Citric Acid = (6 / 30) * 100% = 20%

-

% Carbon from Caprylyl Alcohol = (24 / 30) * 100% = 80%

Table 2: Calculated Isotopic Signatures for this compound by Origin Scenario

| Scenario | Citric Acid Origin | Caprylyl Alcohol Origin | Calculated ¹⁴C (pMC) | Calculated δ¹³C (‰)* | Interpretation |

|---|---|---|---|---|---|

| 1 | Plant (C4-derived) | Plant (C3-derived) | ~100 | -22.2 to -26.8 | Fully Plant-Based |

| 2 | Plant (C3-derived) | Plant (C3-derived) | ~100 | -24.0 to -30.0 | Fully Plant-Based |

| 3 | Plant (C4-derived) | Synthetic (Petrochemical) | ~20 | -22.2 to -28.8 | Mixed Origin (80% Synthetic) |

| 4 | Plant (C3-derived) | Synthetic (Petrochemical) | ~20 | -24.2 to -31.0 | Mixed Origin (80% Synthetic) |

*Calculated using the formula: δ¹³C_total = (0.20 * δ¹³C_citric_acid) + (0.80 * δ¹³C_cap_alcohol). A range is provided based on the values in Table 1.

Interpretation Example: A sample of this compound yielding a result of 101.5 pMC and a δ¹³C value of -25.5‰ would be definitively classified as Fully Plant-Based , likely derived from a C3 plant source for both the citric acid fermentation feedstock and the caprylyl alcohol. Conversely, a result of 20.8 pMC and -27.0‰ would indicate a Mixed Origin , with plant-based citric acid and petrochemical-derived caprylyl alcohol.

Conclusion

The origin of this compound is not fixed; it can be fully plant-based or a hybrid of plant-based and synthetic components, depending entirely on the manufacturing route chosen for its caprylyl alcohol precursor. Simple reliance on supplier documentation may be insufficient for rigorous verification. The application of a dual-isotope analytical approach, combining ¹⁴C analysis for a definitive "fossil vs. modern" carbon assessment with δ¹³C analysis for insight into feedstock type, provides an unequivocal and scientifically robust methodology. This framework empowers researchers, scientists, and drug development professionals to accurately verify the origin of this compound, ensuring transparency and integrity in product formulation and labeling.

References

- 1. This compound CAS#: [m.chemicalbook.com]

- 2. This compound [tightlycurly.com]

- 3. specialchem.com [specialchem.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. CN101245008A - A kind of method of synthesizing trioctyl citrate - Google Patents [patents.google.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Citric acid - Wikipedia [en.wikipedia.org]

- 8. Citric Acid: Properties, Microbial Production, and Applications in Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biologydiscussion.com [biologydiscussion.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. anuja-paris.com [anuja-paris.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. acs.org [acs.org]

- 15. What is Carbon Dating? | University of Chicago News [news.uchicago.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Carbon-14 - Wikipedia [en.wikipedia.org]

- 18. Isotopic Fractionation of Stable Carbon Isotopes [radiocarbon.com]

- 19. Bulk and compound-specific stable isotope analysis - Seachange [seachange-erc.eu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Education - Stable Isotopes NOAA GML [gml.noaa.gov]

- 22. Accelerator Mass Spectrometry (AMS) | Radiocarbon Dating | The Chrono Centre | QUB [14chrono.org]

- 23. Radiocarbon WebInfo - AMS [c14.arch.ox.ac.uk]

- 24. historicengland.org.uk [historicengland.org.uk]

- 25. oiv.int [oiv.int]

- 26. Method for the determination of the 13C/12C isotope ratio of glycerol in wines by gas chromatography combustion or high performance liquid chromatography coupled to and isotope ratio mass spectrometry (GC-C-IRMS or HPLC-IRMS) | OIV [oiv.int]

Research on the biodegradability of various citrate esters

Introduction

Citrate esters have emerged as a leading class of environmentally friendly plasticizers, serving as safer alternatives to traditional phthalate-based compounds in a multitude of applications, including pharmaceutical coatings, medical devices, food packaging, and consumer goods.[1] Their favorable toxicological profiles and robust performance characteristics are complemented by their biodegradability, a critical attribute for reducing environmental persistence and ecological impact. This technical guide provides an in-depth analysis of the biodegradability of common citrate esters, including Tributyl Citrate (TBC), Acetyl Tributyl Citrate (ATBC), Triethyl Citrate (TEC), and Acetyl Triethyl Citrate (ATEC). It summarizes key quantitative data, details standardized experimental protocols, and illustrates the metabolic pathways involved in their degradation.

Quantitative Biodegradability Data

The biodegradability of a chemical is typically assessed using standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD). "Ready biodegradability" tests (OECD 301 series) are stringent evaluations that model degradation in an aerobic aqueous environment. A substance is generally considered "readily biodegradable" if it achieves ≥60% degradation within a 10-day window during the 28-day test period.[2] If a substance does not meet this criterion, it may be further evaluated for "inherent biodegradability" (OECD 302 series), which uses conditions more favorable for degradation.[3][4]

The following table summarizes the available quantitative data for key citrate esters.

| Citrate Ester | Test Method | Duration | Biodegradation (%) | Classification | Reference(s) |

| Tributyl Citrate (TBC) | OECD 301F | 28 days | 73-74% | Readily Biodegradable | [1] |

| Acetyl Tributyl Citrate (ATBC) | OECD 301D | 28 days | 16% | Not Readily Biodegradable | [3][4] |

| OECD 302C | 28 days | 82% | Inherently Biodegradable | [3][4] | |

| Oxygen Depletion | 28 days | 82% | Inherently Biodegradable | [5] | |

| Triethyl Citrate (TEC) | OECD Test | - | - | Readily Biodegradable* | |

| Acetyl Triethyl Citrate (ATEC) | Not Available | - | - | Data Not Available | [6][7] |

Experimental Protocol: OECD 301F - Manometric Respirometry

The OECD 301F test is a cornerstone method for determining the ready biodegradability of chemical substances by measuring oxygen consumption.[2]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically activated sludge from a wastewater treatment plant) and incubated in a closed flask with a headspace of air or oxygen. The consumption of oxygen by the microbial population during the degradation of the test substance is measured over 28 days using a manometric device that detects pressure changes in the headspace. The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD).[2]

Apparatus:

-

Respirometer: A set of flasks with pressure sensors (manometers), capable of continuous stirring, and maintained at a constant temperature.

-

Temperature-Controlled Environment: An incubator or water bath capable of maintaining 22 ± 1°C.

-

Mineral Medium: A buffered aqueous solution containing essential mineral nutrients (e.g., potassium, sodium, calcium, magnesium salts) to support microbial growth.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, prepared by settling and filtration to provide a diverse microbial community.

Procedure:

-

Preparation: The test substance is added to the respirometer flasks to achieve a concentration typically between 50 and 100 mg/L. Mineral medium is added, leaving a sufficient headspace.

-

Inoculation: A small volume of the prepared microbial inoculum is added to the flasks.

-

Controls: Several control flasks are run in parallel:

-

Blank Control: Contains only inoculum and mineral medium to measure the background respiration of the microorganisms.

-

Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate or aniline) to verify the activity of the inoculum.

-

Toxicity Control: Contains both the test substance and the reference substance to check for potential inhibitory effects of the test substance on the microorganisms.

-

-

Incubation and Measurement: The flasks are sealed and incubated at a constant temperature in the dark with continuous stirring for 28 days. The pressure change in the headspace of each flask is recorded continuously or at frequent intervals.

-

Data Analysis: The net oxygen consumption due to the test substance is calculated by subtracting the oxygen consumption of the blank control. The percentage of biodegradation is then determined by dividing this net oxygen consumption by the substance's ThOD.